ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Molecular Structure Analysis
The 1H NMR of a similar compound displayed the presence of singlet δ H 12.52 for benzimidazole-NH and 4.35, 7.25 ppm for NH 2, NH (hydrazide) proton . The aromatic protons (Ar-H) were found in the spectrum at δ H 7.56–7.72 .
Physical and Chemical Properties Analysis
The IR spectrum of a similar compound showed the vacuum filtration, washed with excess 10% -1 1 NH band at 3436 cm and the HNMR NaOH solution and then water dried and spectrum exhibited the piperazine protons as recrystallized from ethanol .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, it’s possible that future research could explore the potential of “ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate” in various applications.
Mechanism of Action
Target of Action
The compound, also known as ethyl 3-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)propanoate, is a derivative of imidazole . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it can be inferred that this compound could potentially interact with multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities associated with imidazole derivatives , it can be inferred that this compound could potentially induce a wide range of molecular and cellular effects.
Properties
IUPAC Name |
ethyl 4-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-2-26-19(25)12-11-18(24)21-13-14-7-9-15(10-8-14)20-22-16-5-3-4-6-17(16)23-20/h3-6,14-15H,2,7-13H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSWGTVOCCDKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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